Oxazol-5-ylmethanamine hydrochloride
Description
Significance within Heterocyclic Chemistry
The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of paramount importance in heterocyclic chemistry due to its presence in numerous natural products and pharmaceutically active compounds. The oxazole core is known to engage in various non-covalent interactions with biological targets such as enzymes and receptors, which underpins its broad spectrum of biological activities. nih.govresearchgate.net Oxazol-5-ylmethanamine (B1323194) hydrochloride serves as a readily available starting material that incorporates this privileged scaffold, allowing chemists to explore the chemical space around the oxazole core by modifying the aminomethyl side chain. This facilitates the generation of libraries of novel compounds for biological screening and the development of structure-activity relationships (SAR). nih.gov
Role as a Fundamental Organic Scaffold
As a fundamental organic scaffold, Oxazol-5-ylmethanamine hydrochloride offers two key points of reactivity: the primary amine and the oxazole ring itself. The amine group can readily participate in a variety of chemical transformations, including but not limited to:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
These transformations allow for the straightforward introduction of diverse functional groups and structural motifs, enabling the systematic exploration of their impact on the properties of the final compounds. The oxazole ring, while relatively stable, can also undergo certain reactions, further expanding the synthetic possibilities.
Below is an interactive data table summarizing some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1196156-45-2 |
| Molecular Formula | C4H7ClN2O |
| Molecular Weight | 134.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Evolution of Research Trajectories
The research trajectory of oxazole-containing compounds has evolved significantly since the initial syntheses of the oxazole ring, such as the Robinson-Gabriel synthesis. nih.gov Initially, research focused on the fundamental reactivity and properties of the oxazole system. However, with the discovery of naturally occurring oxazoles with potent biological activities, the focus shifted towards medicinal chemistry and drug discovery. lifechemicals.com
The advent of combinatorial chemistry and high-throughput screening further propelled the use of versatile building blocks like this compound. The demand for structurally diverse compound libraries for screening against various biological targets has made this and similar compounds indispensable in modern drug discovery programs.
Recent research has focused on the incorporation of the oxazol-5-ylmethanamine motif into novel molecular architectures to develop agents with a range of therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as anticonvulsant agents. The general synthetic approach involves the reaction of the primary amine with various electrophiles to generate a diverse set of final products for biological evaluation.
The following data table provides a generalized overview of the synthetic utility of this compound in the preparation of biologically relevant compounds.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Biological Activity |
| This compound | Carboxylic Acid | Amide Coupling | N-(oxazol-5-ylmethyl)amides | Various |
| This compound | Aldehyde/Ketone | Reductive Amination | N-substituted (oxazol-5-yl)methanamines | Various |
| This compound | Isocyanate | Addition | N-(oxazol-5-ylmethyl)ureas | Various |
| This compound | Sulfonyl Chloride | Sulfonylation | N-(oxazol-5-ylmethyl)sulfonamides | Various |
The continued exploration of the reactivity of this compound is expected to yield novel compounds with significant potential in various fields of chemical and biological research.
Structure
2D Structure
Properties
IUPAC Name |
1,3-oxazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCSOXRJFLPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-45-2 | |
| Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches to Oxazol 5 Ylmethanamine Hydrochloride
Classical and Contemporary Synthetic Routes
The construction of the oxazol-5-ylmethanamine (B1323194) core relies on a two-phase synthetic strategy: the formation of the oxazole (B20620) heterocycle and the subsequent installation of the methanamine side chain.
Cyclization Reactions for Oxazole Ring Formation
The formation of the oxazole ring is a pivotal step in the synthesis. Various cyclization strategies have been developed to construct this five-membered heterocycle, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity. Key approaches include the Van Leusen oxazole synthesis, cyclocondensation reactions, and intramolecular cyclization pathways.
The Van Leusen oxazole synthesis is a widely recognized and versatile method for preparing 5-substituted oxazoles. nih.govmdpi.com This reaction, first reported in 1972, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govijpsonline.com The reaction proceeds via a two-step [3+2] cycloaddition mechanism. nih.govmdpi.com Initially, the deprotonated TosMIC acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline (B21484). nih.govorganic-chemistry.org Subsequent base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate yields the aromatic 5-substituted oxazole ring. nih.govorganic-chemistry.org
The utility of the Van Leusen reaction is demonstrated by its broad substrate scope, accommodating a wide range of aromatic, heterocyclic, and α,β-unsaturated aldehydes. nih.gov This flexibility allows for the synthesis of a diverse library of 5-substituted oxazoles, which can serve as precursors to Oxazol-5-ylmethanamine. For instance, an appropriately protected hydroxyethanal could theoretically be employed to generate oxazole-5-methanol, a direct precursor for the amination step. More commonly, a protected formyl group or a group that can be converted to a formyl group is used on the starting aldehyde.
Table 1: Examples of 5-Substituted Oxazoles via Van Leusen Synthesis
| Starting Aldehyde | Base/Solvent | 5-Substituted Oxazole Product | Yield (%) | Reference |
| Pyridine-2,6-dicarbaldehyde | K₂CO₃ / Methanol (B129727) | 2,6-bis(oxazol-5-yl)pyridine | - | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ / Methanol | 5-(2-Chloroquinolin-3-yl)oxazole | 83 | nih.govmdpi.com |
| Indole-3-carboxaldehyde | Ambersep® 900(OH) / DME-Methanol | 5-(1H-Indol-3-yl)oxazole | 66 | nih.gov |
| Terephthalaldehyde | K₂CO₃ / Methanol | 1,4-bis(Oxazol-5-yl)benzene | - | nih.gov |
| Various aromatic aldehydes | K₂CO₃ / Methanol (Microwave-assisted) | 5-Aryl-1,3-oxazoles | High | nih.govmdpi.com |
Cyclocondensation reactions represent another major class of methods for oxazole synthesis. The most prominent among these is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of α-acylamino ketones. nih.govwikipedia.org This reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride. nih.govwikipedia.org The requisite α-acylamino ketone precursors can be prepared through various means, including the Dakin-West reaction. wikipedia.org While powerful for generating 2,4,5-trisubstituted oxazoles, adapting this method for a 5-monosubstituted oxazole requires careful selection of starting materials where substituents at the 2 and 4 positions are hydrogen or easily removable groups. nih.gov
Other cyclocondensation strategies include the reaction of α-haloketones with primary amides (the Bredereck reaction) or the iodine-catalyzed tandem oxidative cyclization of aldehydes with 2-amino-1-phenylethanone derivatives. ijpsonline.comorganic-chemistry.orgacs.org These methods provide alternative entries to the oxazole core, with the substitution pattern on the final product being dictated by the structure of the starting materials.
Table 2: Overview of Cyclocondensation Methods for Oxazole Synthesis
| Method | Precursors | Key Reagents/Conditions | Substitution Pattern | Reference |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, POCl₃, or TFAA | 2,4,5-Trisubstituted | nih.govwikipedia.org |
| Bredereck Reaction | α-Haloketone, Amide | Heat | 2,4-Disubstituted or 2,4,5-Trisubstituted | ijpsonline.com |
| Iodine-Catalyzed Oxidative Cyclization | Aromatic aldehyde, Amino ketone hydrochloride | I₂, TBHP, NaHCO₃ | 2,5-Disubstituted | organic-chemistry.orgacs.org |
| Ugi/Robinson-Gabriel Sequence | Amine, Arylglyoxal, Isonitrile, Carboxylic acid | H₂SO₄ | 2,4,5-Trisubstituted | nih.gov |
Intramolecular cyclization of suitably functionalized acyclic precursors provides a powerful and often regioselective route to oxazoles. One notable example is the metal-free cyclization of N-propargylamides. rsc.org In this approach, treatment of an N-propargylamide with (diacetoxyiodo)benzene (B116549) (PIDA) and lithium iodide can promote a 5-exo-dig cyclization to yield an (E)-5-iodomethylene-2-oxazoline. rsc.org Significantly, a variation of this system using PIDA/LiI in the presence of oxygen and visible light can directly convert N-propargylamides into oxazole-5-carbaldehydes, which are ideal intermediates for the synthesis of Oxazol-5-ylmethanamine. rsc.orgresearchgate.net
Other intramolecular approaches include the zinc-catalyzed tandem cycloisomerization/alkylation of N-(propargyl)arylamides with allylic alcohols and the gold-catalyzed cycloisomerization of propargylic amides. researchgate.netresearchgate.net These methods often proceed under mild conditions and offer access to highly substituted oxazole derivatives. researchgate.netresearchgate.net
Amination Strategies for the Methanamine Moiety
Once the 5-substituted oxazole core is established, the focus shifts to the installation of the methanamine group. This is typically achieved by the chemical reduction of a precursor bearing a nitrogen or carbonyl function at the C5-methyl position. The choice of precursor, such as an aldehyde, nitrile, or amide, dictates the specific amination strategy.
Reductive amination is a highly effective and widely used method for converting aldehydes or ketones into amines. In the context of synthesizing Oxazol-5-ylmethanamine, the key intermediate is oxazole-5-carbaldehyde (B39315). This aldehyde can be subjected to reductive amination with an ammonia (B1221849) source to furnish the primary amine.
The process occurs in two stages: the initial formation of an imine intermediate via the reaction of the aldehyde with ammonia, followed by the reduction of the imine to the corresponding amine. mdpi.com The reaction can be performed in a single pot by mixing the aldehyde, the amine source, and a suitable reducing agent.
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over metals like palladium or platinum is also a viable method. The selection of the reducing agent often depends on the pH of the reaction and the presence of other sensitive functional groups in the molecule. For instance, sodium triacetoxyborohydride is particularly mild and effective for the reductive amination of a wide range of aldehydes.
The general protocol would involve reacting oxazole-5-carbaldehyde with ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) to form the transient imine, which is then reduced in situ to yield (oxazol-5-yl)methanamine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of the oxazol-5-ylmethanamine side chain. While the oxazole ring itself is generally resistant to nucleophilic attack unless an activating group is present, substitution on a pre-functionalized side chain at the C5 position is a common and effective strategy. pharmaguideline.com The reactivity order for halogen substitution on the oxazole ring itself is C2 >> C4 > C5, making direct substitution at C5 challenging. tandfonline.com Therefore, syntheses typically involve installing a reactive group at the C5-methyl position, which then undergoes nucleophilic substitution.
A prevalent approach involves the formation of a 5-(halomethyl)oxazole intermediate. This intermediate can then react with a suitable nitrogen-based nucleophile to introduce the required amine functionality. For example, a 5-(chloromethyl) or 5-(bromomethyl)oxazole (B143658) can be treated with ammonia, although this can lead to multiple alkylations. A more controlled method utilizes nucleophiles like sodium azide (B81097) followed by reduction, or potassium phthalimide (B116566) in a Gabriel synthesis, which cleanly yields the primary amine after hydrazinolysis.
The general scarcity of direct nucleophilic substitution on the oxazole ring is due to its electron-rich nature; however, when a good leaving group is present at the C2 position, displacement reactions can occur readily. cutm.ac.innumberanalytics.com In most instances of nucleophilic attack, particularly with strong nucleophiles, the oxazole ring is susceptible to cleavage rather than substitution. pharmaguideline.com
Table 1: Representative Nucleophilic Substitution for Side-Chain Amination
| Starting Material | Nucleophile | Key Step | Intermediate Product | Final Product (Free Base) |
|---|---|---|---|---|
| 5-(Bromomethyl)oxazole | Potassium Phthalimide | Gabriel Synthesis | N-(Oxazol-5-ylmethyl)phthalimide | Oxazol-5-ylmethanamine |
| 5-(Chloromethyl)oxazole | Sodium Azide (NaN₃) | Azide Substitution | 5-(Azidomethyl)oxazole | Oxazol-5-ylmethanamine |
Salt Formation and Stabilization Techniques
Oxazoles are characterized as weak bases, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.org This basicity allows them to react with strong acids to form stable salts, such as hydrochlorides or picrates. pharmaguideline.com The formation of oxazol-5-ylmethanamine hydrochloride is a critical final step in its synthesis, serving both purification and stabilization purposes.
The process typically involves dissolving the free-base form of oxazol-5-ylmethanamine in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate (B1210297). A solution of hydrogen chloride (HCl) in the same or a miscible solvent is then added, leading to the precipitation of the hydrochloride salt. This acid-base reaction protonates the basic nitrogen atom of the primary amine group, forming the ammonium chloride salt.
This technique offers several advantages:
Enhanced Stability: The crystalline salt form is generally more chemically stable and less susceptible to degradation than the free-base oil. Some complex oxazole derivatives, such as those with 5-hydroxy substituents, are known to be unstable and prone to hydrolytic ring-opening and decarboxylation. nih.gov While not directly applicable to the target compound, this highlights the inherent stability challenges with some oxazole scaffolds that salt formation can mitigate.
Improved Handling: The conversion of a liquid or low-melting-point free base into a crystalline solid simplifies handling, weighing, and storage.
Purification: The precipitation process is an effective method of purification, as impurities often remain in the solvent.
The stability of the oxazole ring itself is generally robust, but the exocyclic aminomethyl group benefits significantly from conversion to its hydrochloride salt, which protects the amine from oxidative and other degradation pathways.
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced several advanced methodologies that streamline the synthesis of complex heterocyclic systems like oxazoles, offering improvements in efficiency, reaction time, and environmental impact.
One-Pot Synthesis Methodologies
A notable example is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com This reaction can be adapted into a one-pot, three-component process to generate highly substituted oxazoles. For instance, an improved van Leusen synthesis using TosMIC, aldehydes, and aliphatic halides in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org
Another powerful one-pot strategy involves the N-acylation of amino acids followed by cyclodehydration. Using a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents, oxazol-5(4H)-ones can be prepared in a single pot from carboxylic acids and amino acids. nih.govresearchgate.net While this yields an oxazolone, it creates the core C5-substituted heterocyclic structure that can be a precursor to the target amine. Palladium-catalyzed one-pot reactions starting from acid chlorides and propargylamine (B41283) have also been developed to selectively furnish oxazoles. researchgate.net
Table 2: Example of a One-Pot Oxazole Synthesis Protocol
| Reaction Type | Key Reactants | Catalyst/Reagent | Solvent | Key Feature |
|---|---|---|---|---|
| Modified van Leusen Synthesis | Aldehyde, TosMIC, Alkyl Halide | Base (e.g., K₂CO₃) | Ionic Liquid | Forms 4,5-disubstituted oxazoles in a single pot. organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Acid Chloride, Propargylamine | Pd(OAc)₂ | Organic Solvent | Selectively produces oxazoles via in situ cyclization. researchgate.net |
| Oxazolone Synthesis | Carboxylic Acid, Amino Acid | DMT-MM | Aqueous Solvent | Forms oxazol-5(4H)-one precursor via N-acylation and cyclodehydration. nih.govresearchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nih.gov The synthesis of oxazole derivatives has greatly benefited from this technology.
The van Leusen reaction is particularly amenable to microwave irradiation. The reaction of substituted aryl aldehydes with TosMIC can be completed in minutes under microwave heating, yielding 5-substituted oxazoles. ijpsonline.comsemanticscholar.org For example, a mixture of an aldehyde and TosMIC with a catalyst like potassium phosphate (B84403) in isopropyl alcohol, when irradiated in a microwave reactor, can produce the desired oxazole in as little as 8 minutes. ijpsonline.comsemanticscholar.org This rapid and efficient heating makes the process environmentally benign and economical. semanticscholar.org Researchers have also successfully used microwave assistance for the synthesis of various oxazole-containing scaffolds, including azalactones and derivatives for biological screening. ijpsonline.comresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Parameter | Conventional Heating (Method A) | Microwave-Assisted (Method B) | Reference |
|---|---|---|---|
| Reaction Time | 2.5 - 4 hours | 3 - 5 minutes | researchgate.net |
| Typical Yield | Moderate to Good | Good to Excellent | researchgate.net |
| Energy Input | Prolonged, inefficient heating (e.g., oil bath) | Short, direct, and efficient energy transfer | nih.gov |
Metal-Catalyzed Synthetic Protocols
Metal catalysis provides access to novel and efficient bond-forming strategies, enabling the construction of oxazole rings under mild conditions with high functional group tolerance. Palladium, copper, and gold catalysts are prominent in this area.
Palladium catalysts are exceptionally versatile for synthesizing oxazole derivatives through various mechanisms, including cross-coupling and C-H activation pathways. A highly efficient method involves the reaction of simple amides and ketones via a palladium-catalyzed sp² C-H activation. organic-chemistry.org This process achieves sequential C-N and C-O bond formations in a single step, using palladium acetate as the catalyst, K₂S₂O₈ as an oxidant, and CuBr₂ as a promoter to yield highly substituted oxazoles. organic-chemistry.org
Another key palladium-catalyzed route is the Suzuki-Miyaura coupling reaction. This has been used to synthesize biphenyl-substituted oxazole derivatives by coupling a bromo-substituted oxazole with a phenylboronic acid. tandfonline.com This demonstrates the power of palladium catalysis in the late-stage functionalization of a pre-formed oxazole ring. Furthermore, palladium catalysts facilitate the cyclization of N-propargylamides, which undergo a coupling step followed by in-situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org Such methods provide direct access to complex oxazole structures from readily available starting materials. organic-chemistry.org
Table 4: Overview of a Palladium-Catalyzed Oxazole Synthesis
| Parameter | Details |
|---|---|
| Reaction Type | C-H Activation / C-N, C-O Bond Formation organic-chemistry.org |
| Starting Materials | Amides, Ketones organic-chemistry.org |
| Catalyst | Palladium Acetate [Pd(OAc)₂] organic-chemistry.org |
| Oxidant | Potassium Persulfate (K₂S₂O₈) organic-chemistry.org |
| Promoter | Copper(II) Bromide (CuBr₂) organic-chemistry.org |
| Key Advantage | Direct synthesis from simple starting materials with high functional group tolerance. organic-chemistry.org |
Copper-Catalyzed Reactions
Copper catalysis offers a powerful tool for the construction of the oxazole ring and the introduction of functionalities. While direct copper-catalyzed C-H amination at the 5-position of a pre-formed oxazole ring is not extensively documented for this specific molecule, copper catalysts are instrumental in the formation of the oxazole core itself. For instance, copper(II) triflate has been employed in the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. Furthermore, copper-catalyzed tandem oxidative cyclization reactions provide an efficient route to polysubstituted oxazoles from readily available starting materials. acs.org
A potential, albeit less direct, copper-catalyzed approach to Oxazol-5-ylmethanamine could involve the use of a 5-(halomethyl)oxazole intermediate. Copper-catalyzed amination reactions are well-established for the formation of C-N bonds. A hypothetical pathway could involve the synthesis of a 5-(bromomethyl) or 5-(chloromethyl)oxazole, followed by a copper-catalyzed coupling with a nitrogen source, such as ammonia or a protected amine equivalent. This would then be followed by deprotection to yield the desired product.
| Catalyst | Reactants | Product | Yield | Reference |
| Cu(OAc)₂·H₂O | Benzylamine, β-diketone | Polysubstituted oxazole | Up to 61% | acs.org |
Nickel-Catalyzed Coupling Reactions
Nickel catalysis has emerged as a valuable method for the functionalization of heterocyclic compounds, including oxazoles. Nickel-catalyzed cross-coupling reactions can be employed to introduce substituents at various positions of the oxazole ring. Specifically for the synthesis of 5-substituted oxazoles, nickel-catalyzed reactions of organozinc reagents with 2-methylthio-oxazoles have been shown to selectively functionalize the C-5 position in a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. wikipedia.org
This methodology could be adapted for the synthesis of Oxazol-5-ylmethanamine. A potential strategy would involve the preparation of a suitable organozinc reagent containing a protected aminomethyl group, which could then be coupled with a 2-substituted-5-halooxazole or a related electrophile in the presence of a nickel catalyst. Subsequent deprotection of the amine functionality would afford the target compound. Another approach involves the nickel-catalyzed amination of aryl sulfamates, which could potentially be extended to oxazole-5-sulfamates. nih.govscispace.com
| Catalyst System | Reactants | Product | Key Feature | Reference |
| Ni catalyst | 2,5-bis(methylthio)-oxazole, organozinc reagents | 2,5-disubstituted oxazole | Selective functionalization at C-2 and C-5 | wikipedia.org |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green strategies can be considered. These include the use of safer solvents, the development of catalyst systems based on abundant and non-toxic metals, and the implementation of energy-efficient reaction conditions. mdpi.com
For instance, the use of microwave irradiation can significantly reduce reaction times and energy consumption in various steps of oxazole synthesis. researchgate.net The development of reactions in aqueous media or the use of ionic liquids as recyclable reaction media are other promising green alternatives. ijpsonline.com Furthermore, catalytic methods, such as those employing copper and nickel, are inherently greener than stoichiometric reactions as they reduce waste generation. The use of agro-waste derived catalysts and solvents like glycerol (B35011) is also an emerging green approach in the synthesis of related heterocyclic compounds. nih.gov
| Green Approach | Application in Oxazole Synthesis | Benefit |
| Microwave Irradiation | Accelerated reaction rates in cyclization and functionalization steps. | Reduced energy consumption and shorter reaction times. |
| Aqueous Media | Performing reactions in water as a solvent. | Elimination of volatile organic compounds (VOCs). |
| Ionic Liquids | Use as recyclable reaction media for reactions like the van Leusen synthesis. | Reduced solvent waste and potential for catalyst recycling. |
| Biocatalysis | Enzymatic transformations for specific synthetic steps. | High selectivity and mild reaction conditions. |
Precursor Chemistry and Intermediate Generation
The successful synthesis of this compound is highly dependent on the strategic selection and preparation of key precursors and intermediates that facilitate the construction of the oxazole ring and the introduction of the methanamine group at the desired position.
Utilization of Oxazole Derivatives as Key Intermediates
A common and effective strategy involves the synthesis of a functionalized oxazole that can be subsequently converted to the target amine. Two particularly useful intermediates are oxazole-5-carbaldehyde and oxazole-5-carbonitrile (B1592131).
Oxazole-5-carbaldehyde can be synthesized through various methods, including the van Leusen oxazole synthesis, which involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Once obtained, the aldehyde can be converted to the amine via reductive amination. This process involves the reaction of the aldehyde with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.
Oxazole-5-carbonitrile represents another valuable intermediate. This can also be prepared through established synthetic routes. The nitrile group can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Another important intermediate is a 5-(halomethyl)oxazole , such as 5-(chloromethyl)oxazole. The halogen provides a reactive site for nucleophilic substitution with an amine source, such as ammonia, or a protected equivalent like sodium azide followed by reduction. The synthesis of 2-(azidomethyl)oxazoles and their subsequent reduction is a viable route. nih.gov
Role of Substituted Ethanones
Substituted ethanones can serve as foundational precursors for the construction of the oxazole ring. For instance, α-halo ketones are common starting materials in the Bredereck oxazole synthesis, where they react with amides to form 2,4-disubstituted oxazoles. ijpsonline.com To synthesize a 5-substituted oxazole, a strategically substituted ethanone (B97240) derivative would be required. For example, a p-bromo phenyl ethanone has been used in a multi-step synthesis to produce a 4-(4-bromophenyl)-2,5-dimethyloxazole. ijpsonline.com While not directly leading to the target molecule, this illustrates the principle of using substituted ethanones to introduce specific functionalities onto the oxazole ring.
Preparation of Functionalized Oxazole Precursors
The synthesis of this compound often relies on the preparation of precursors that already contain the core oxazole structure with a functional group at the 5-position that can be readily converted to the aminomethyl group.
The van Leusen oxazole synthesis is a cornerstone for preparing 5-substituted oxazoles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org To obtain an oxazole with a functional handle at the 5-position suitable for conversion to a methanamine, one could employ an aldehyde that contains a protected amino group or a group that can be converted to an amine, such as a nitro or azido (B1232118) group. For example, the reaction of an N-protected amino aldehyde with TosMIC would directly yield an N-protected 5-(aminomethyl)oxazole.
Another important precursor is derived from the amino acid serine . Serine can be used to construct the oxazole ring, with the carboxyl group of serine ultimately becoming the 5-position of the oxazole. An expedient method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles relies on the condensation of serine with an aldehyde. organic-chemistry.org Adapting this methodology could provide a route to oxazoles with a functional group at the 5-position derived from the serine side chain. Novel oxazolyl amino acids have been prepared from serine methyl ester. nih.gov
| Precursor/Intermediate | Synthetic Utility | Key Transformation |
| Oxazole-5-carbaldehyde | Precursor to the methanamine group. | Reductive amination. |
| Oxazole-5-carbonitrile | Precursor to the methanamine group. | Reduction of the nitrile. |
| 5-(Halomethyl)oxazole | Reactive intermediate for amination. | Nucleophilic substitution with an amine source. |
| 5-(Azidomethyl)oxazole | Precursor to the methanamine group. | Reduction of the azide. |
| N-protected amino aldehyde | Starting material for van Leusen synthesis. | Direct formation of N-protected 5-(aminomethyl)oxazole. |
| Serine derivatives | Building block for the oxazole ring. | Cyclization to form the oxazole core. |
Optimization of Reaction Conditions and Yield Enhancement
Solvent System Selection
The choice of solvent is a crucial factor that can influence reaction rates, equilibrium positions, and the stability of reactants and intermediates. In the synthesis of oxazole derivatives and subsequent reductive amination or nitrile reduction steps to form Oxazol-5-ylmethanamine, a range of solvents are employed, each with specific advantages and disadvantages.
Research into the synthesis of substituted oxazoles has demonstrated that solvent polarity and proticity can significantly impact yield. For instance, in a model synthesis of a 4,5-disubstituted oxazole directly from a carboxylic acid, various solvents were evaluated to determine the optimal medium. Dichloromethane (DCM) was found to provide a superior yield compared to more polar solvents like Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN). acs.org This suggests that for certain oxazole formation pathways, a solvent of moderate polarity provides the best balance of solubility for the reactants without interfering with the reaction mechanism.
Table 1: Effect of Different Solvents on the Yield of a Model Oxazole Synthesis acs.org This table is based on a model reaction for the synthesis of a 4,5-disubstituted oxazole and illustrates the principle of solvent optimization.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CH₂Cl₂ (DCM) | 40 | 30 | 96 |
| 2 | DMSO | 40 | 60 | 65 |
| 3 | THF | 40 | 60 | 72 |
| 4 | 1,4-Dioxane | 40 | 60 | 68 |
| 5 | MeCN | 40 | 60 | 75 |
For the conversion of an oxazole-5-carbaldehyde intermediate to Oxazol-5-ylmethanamine via reductive amination, solvent choice is again critical. While chlorinated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are commonly used and can be effective, there is a drive towards more environmentally benign options. acsgcipr.org Ethyl acetate (EtOAc) has been shown to be a viable "greener" alternative for reductive aminations, particularly those utilizing reagents like sodium triacetoxyborohydride. acsgcipr.org Alcohols such as methanol or ethanol (B145695) are also common solvents for hydrogenation reactions; however, care must be taken as primary and secondary alcohols can be oxidized by the catalyst to form aldehyde/ketone impurities, which may lead to undesired side products. acsgcipr.org In some modern, green chemistry approaches, water has been successfully used as a solvent for the synthesis of related heterocyclic compounds, often in conjunction with a specific catalyst system designed for aqueous media. mdpi.comnih.gov
Temperature and Pressure Influence
Temperature and pressure are fundamental physical parameters that directly control reaction kinetics and, in some cases, the product distribution. The synthesis of this compound involves steps that are sensitive to these conditions.
Temperature: The reaction temperature must be carefully controlled to ensure an adequate reaction rate without promoting decomposition or the formation of byproducts. For many organic reactions, including the formation of the oxazole ring and subsequent reduction, an increase in temperature generally leads to a faster reaction. However, excessively high temperatures can lead to decreased selectivity and yield. For example, in the synthesis of certain heterocyclic compounds, an optimal temperature is identified that provides the best yield in the shortest time; deviating above or below this temperature results in lower efficiency. mdpi.com In a model synthesis for a 4,5-disubstituted oxazole, the reaction temperature was increased from room temperature to 40 °C, which contributed to achieving an excellent yield of 96%. acs.org Conversely, some catalytic hydrogenation processes are performed at elevated temperatures (e.g., 140-230 °C) to achieve high conversion and desired product selectivity. mdpi.com
Pressure: For reactions involving gaseous reagents, such as the catalytic hydrogenation of an oxazole-5-carbonitrile or oxazole-5-carbaldehyde intermediate using hydrogen (H₂) gas, pressure is a key variable. According to Henry's Law, increasing the partial pressure of H₂ increases its concentration in the solvent, which in turn increases its availability at the catalyst surface. This typically leads to a significant increase in the rate of hydrogenation. High-pressure conditions (e.g., 40 bar) are often employed in industrial settings to maximize throughput and ensure complete reduction of the functional group. mdpi.com The optimization of pressure involves balancing the reaction rate enhancement with the safety and equipment constraints of the process.
Table 2: Illustrative Influence of Temperature on Reaction Yield and Time This table presents a hypothetical optimization scenario based on general chemical principles and published data for analogous reactions, demonstrating the typical trade-offs encountered when selecting a reaction temperature.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp.) | 24 | 45 | Slow conversion |
| 2 | 50 | 10 | 85 | Significantly increased rate |
| 3 | 75 | 4 | 92 | Optimal yield and time |
| 4 | 100 | 2 | 81 | Increased byproduct formation |
Catalyst Selection and Loading
The catalyst is central to many synthetic routes leading to this compound, particularly for the reduction of a nitrile or aldehyde precursor. The choice of catalyst and its loading level are critical for achieving high yield and selectivity.
Catalyst Selection: For the reduction of a nitrile or the reductive amination of an aldehyde, heterogeneous catalysts based on precious metals are commonly used. Palladium on carbon (Pd/C) is a versatile and widely used catalyst for these transformations. Other effective catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), Raney Nickel (Ra-Ni), and various rhodium (Rh) and ruthenium (Ru) based catalysts. researchgate.net The choice depends on the specific functional groups present in the molecule to ensure chemoselectivity. For instance, certain catalysts may be preferred to avoid the reduction of the oxazole ring itself. In some syntheses of oxazole rings, non-metallic catalysts are employed. One study utilized an amine-functionalized cellulose (B213188) as an efficient and recyclable catalyst for the formation of isoxazol-5-ones in water. mdpi.com
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial parameter to optimize. Higher catalyst loading generally leads to a faster reaction rate. However, catalysts, especially those based on precious metals, are expensive. Therefore, the goal is to use the minimum amount of catalyst necessary to achieve the desired conversion within a reasonable timeframe. Overloading the catalyst not only increases cost but can also complicate product purification. Studies on various catalytic reactions consistently show that there is an optimal catalyst loading beyond which no significant improvement in yield or reaction time is observed. researchgate.net An investigation into a model reaction demonstrated that increasing the catalyst loading from 0.5 mol% to 2.5 mol% dramatically increased the yield from 64% to 95% while reducing the reaction time from 8 hours to just 30 minutes. A further increase to 3.0 mol% offered no additional benefit. researchgate.net
Table 3: Effect of Catalyst Loading on Reaction Time and Yield for a Model Reaction researchgate.net This data is derived from a study on a SiO₂-H₃BO₃ catalyzed reaction and serves to illustrate the general principle of optimizing catalyst loading.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.0 (No Catalyst) | 8.0 | 42 |
| 2 | 0.5 | 8.0 | 64 |
| 3 | 1.0 | 6.0 | 70 |
| 4 | 1.5 | 4.0 | 78 |
| 5 | 2.0 | 2.0 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
This systematic optimization ensures that the synthesis is not only high-yielding but also economically and environmentally sustainable.
Chemical Reactivity and Functionalization Studies of Oxazol 5 Ylmethanamine Hydrochloride
Reactions of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle containing two heteroatoms, oxygen and nitrogen, which significantly influence its chemical behavior. It is generally characterized as an electron-deficient ring system, which makes it less reactive towards electrophiles compared to other five-membered heterocycles like furan or pyrrole, but susceptible to certain nucleophilic attacks and ring transformations. firsthope.co.inkomorowski.edu.pl
Electrophilic and Nucleophilic Substitutions on the Oxazole Core
Electrophilic Aromatic Substitution (EAS)
The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effects of its heteroatoms. firsthope.co.in However, when such reactions do occur, the substitution preferentially takes place at the C5 position, which is the most electron-rich carbon. firsthope.co.intandfonline.com The presence of an electron-donating group on the ring can facilitate the attack of an electrophile. pharmaguideline.com
In the case of Oxazol-5-ylmethanamine (B1323194), the methanamine group (-CH₂NH₂) at the C5 position would typically act as an activating group. However, in its hydrochloride salt form, the amine is protonated to -CH₂NH₃⁺, which is an electron-withdrawing and thus deactivating group. For electrophilic substitution to proceed, the free base form of the molecule is required. Under neutral or basic conditions, the free amine would direct electrophiles to the C4 position. Common electrophilic substitution reactions like nitration and halogenation can occur at the C5 position on an unsubstituted oxazole ring under specific conditions. firsthope.co.in
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comsemanticscholar.org They typically require the presence of a good leaving group and are facilitated by electron-withdrawing substituents that can stabilize the negative charge in the intermediate (a Meisenheimer complex). firsthope.co.in The most common position for nucleophilic attack is C2, which is the most electron-deficient carbon in the ring. tandfonline.compharmaguideline.com For Oxazol-5-ylmethanamine hydrochloride, direct nucleophilic substitution on the ring is unlikely as it lacks a suitable leaving group at the reactive positions. Instead, strong nucleophiles often lead to ring cleavage rather than substitution. pharmaguideline.com
| Reaction Type | Preferred Position | Reactivity of Oxazole Core | Influence of -CH₂NH₃⁺ Group |
|---|---|---|---|
| Electrophilic Substitution | C5 > C4 > C2 pharmaguideline.com | Generally difficult, requires activating groups pharmaguideline.comwikipedia.org | Deactivating, hinders reaction |
| Nucleophilic Substitution | C2 pharmaguideline.comcutm.ac.in | Rare, requires a good leaving group tandfonline.compharmaguideline.com | No direct influence |
Ring Transformations and Rearrangement Reactions
The oxazole ring can undergo several types of transformations and rearrangements, often under thermal or photochemical conditions, or upon reaction with specific reagents.
Ring Cleavage: Under strong acidic or basic conditions, or upon attack by potent nucleophiles, the oxazole ring is susceptible to cleavage. firsthope.co.inpharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide can lead to ring opening and re-cyclization to form imidazoles. pharmaguideline.com Hydrolysis under acidic conditions can yield open-chain amino acid or diketone derivatives. firsthope.co.in
Cornforth Rearrangement: This is a well-known thermal rearrangement specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.orgwikipedia.org This reaction proceeds through a nitrile ylide intermediate. wikipedia.org While not directly applicable to Oxazol-5-ylmethanamine itself, it is a characteristic rearrangement of the oxazole scaffold. tandfonline.com
Cycloaddition Reactions: Oxazoles can participate as dienes in [4+2] Diels-Alder reactions with reactive dienophiles to form pyridine or furan derivatives after the initial adduct undergoes further transformation. pharmaguideline.comwikipedia.orgclockss.org This reactivity is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com
Transformations of the Methanamine Functional Group
The methanamine group (-CH₂NH₂) is a primary amine, and its reactivity is central to the functionalization of this compound. For most reactions involving the lone pair of the nitrogen atom, the amine must be in its free base form. This typically requires neutralization of the hydrochloride salt with a suitable base prior to the reaction.
Oxidation Reactions
The oxidation of the oxazole ring itself can lead to ring cleavage when treated with strong oxidizing agents like potassium permanganate or ozone. pharmaguideline.com The methanamine side chain, however, can also be targeted for oxidation. The oxidation of primary amines can yield a variety of products depending on the reagent and reaction conditions.
While specific studies on the oxidation of Oxazol-5-ylmethanamine are not widely documented, general principles of amine oxidation can be applied. Selective oxidation of amine-containing molecules can be challenging, as aliphatic amines are often more nucleophilic and thus more prone to oxidation than heteroaromatic nitrogen atoms. nih.gov However, methods exist for the controlled oxidation of primary amines to products such as imines, nitriles, or aldehydes. Single electron oxidation of amines can also generate α-aminoalkyl radicals, which are versatile intermediates for various C-C bond-forming reactions. acs.org
Reduction Reactions
The methanamine functional group is already in a reduced state and is not susceptible to further reduction under standard conditions. The focus of reduction reactions involving this molecule would be on the oxazole ring. Catalytic hydrogenation can reduce the oxazole ring to its dihydro- (oxazoline) or tetrahydro- (oxazolidine) forms, though this often results in the loss of aromaticity and may not be synthetically desirable. firsthope.co.insemanticscholar.org Some reducing agents can also cause the oxazole ring to open. tandfonline.compharmaguideline.com The primary amine group is generally stable to many reducing agents used for other functional groups, such as sodium borohydride (B1222165) (NaBH₄), which is commonly used to reduce imines in reductive amination procedures. masterorganicchemistry.comwikipedia.org
Amidation and Acylation Reactions
The primary amine of Oxazol-5-ylmethanamine is a nucleophile and readily undergoes acylation and amidation reactions to form the corresponding amides. This is a common and reliable transformation for primary amines. chemistrytalk.org Before the reaction, the hydrochloride salt must be neutralized to the free base to make the nitrogen's lone pair available for nucleophilic attack.
The acylation can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct. Research on the synthesis of oxazole-5-amide libraries demonstrates that amino groups attached to the oxazole ring can be effectively acylated to produce a diverse range of amide derivatives. nih.govfigshare.comresearchgate.net This provides a versatile method for elaborating the structure of Oxazol-5-ylmethanamine.
| Reaction | Reagent Class | Product | Conditions |
|---|---|---|---|
| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-(oxazol-5-ylmethyl)acetamide | Requires neutralization of HCl salt; Base (e.g., Triethylamine) |
| Acylation | Acid Anhydrides (e.g., Acetic anhydride) | N-(oxazol-5-ylmethyl)acetamide | Requires neutralization of HCl salt |
| Amidation | Carboxylic Acids + Coupling Agent (e.g., EDC, DCC) | N-(oxazol-5-ylmethyl)amide | Requires neutralization of HCl salt |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Mildly acidic (pH ~4-5) masterorganicchemistry.com |
Derivatization via Amines
The primary amine group in this compound is a key site for derivatization. This functional group allows for the introduction of a wide variety of substituents through reactions with various electrophiles. For instance, acylation with acyl chlorides or anhydrides can be employed to introduce amide functionalities. Similarly, reaction with sulfonyl chlorides can yield sulfonamides, and reaction with isocyanates or isothiocyanates can produce urea or thiourea (B124793) derivatives, respectively. These derivatization strategies are fundamental in modifying the molecule's physical and chemical properties.
A general approach to amine derivatization involves the reaction of the amine with a suitable electrophilic reagent, often in the presence of a base to neutralize the generated acid. For example, the reaction with dimethylaminoacetyl chloride can be used to introduce a tertiary amine functionality, which can enhance the molecule's basicity and solubility. nih.gov
| Reaction Type | Electrophile | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl chloride/anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reaction with Isocyanate | Isocyanate | Urea |
| Reaction with Isothiocyanate | Isothiocyanate | Thiourea |
Coupling and Cross-Coupling Reactions
The oxazole ring system and the attached side chain in this compound offer multiple sites for carbon-carbon and carbon-heteroatom bond formation through various coupling and cross-coupling reactions.
Direct C-H functionalization of the oxazole ring is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. nih.gov The oxazole ring has distinct reactive positions for C-H activation, with the C2 and C5 positions being particularly susceptible to deprotonation and subsequent reaction with electrophiles. beilstein-journals.orgpharmaguideline.com Palladium-catalyzed direct arylation is a common method, where the oxazole core can be coupled with various aryl halides or triflates. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgorganic-chemistry.org For example, using specific phosphine ligands, palladium catalysis can favor C5 arylation in polar solvents and C2 arylation in nonpolar solvents. organic-chemistry.org
Recent advancements have also explored rhodium and nickel-catalyzed direct arylations of oxazoles with halides. nih.gov Furthermore, dehydrogenative cross-coupling reactions, catalyzed by palladium or copper, have been developed to couple oxazoles with arenes and heteroarenes. nih.gov
| Catalyst System | Coupling Partner | Typical Position of Functionalization |
|---|---|---|
| Pd(0) with specific phosphine ligands | Aryl bromides, chlorides, triflates | C2 or C5 |
| Rh(I) | Aryl bromides | C2 |
| Ni(II) | Aryl bromides | C2 |
| Pd(II)/Cu(II) | (Hetero)arenes (dehydrogenative) | C2 or C5 |
The Suzuki-Miyaura coupling is a widely used and versatile cross-coupling reaction for forming carbon-carbon bonds. libretexts.org In the context of oxazole chemistry, it is a key method for introducing aryl, heteroaryl, or vinyl substituents onto the oxazole ring. tandfonline.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. libretexts.org
For this compound, a halogenated derivative of the oxazole ring would be required to participate in Suzuki-Miyaura coupling. For instance, a 2-halo or 4-halo-oxazole derivative could be coupled with a variety of boronic acids to generate a diverse library of substituted oxazoles. researchgate.net One-pot Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2,4,5-trisubstituted oxazoles, showcasing the efficiency of this methodology. tandfonline.comijpsonline.com
| Oxazole Substrate | Boronic Acid Partner | Catalyst | Resulting Product |
|---|---|---|---|
| 2-Halo-oxazole derivative | Aryl boronic acid | Pd(PPh3)4 | 2-Aryl-oxazole derivative |
| 4-Halo-oxazole derivative | Heteroaryl boronic acid | Pd(OAc)2/SPhos | 4-Heteroaryl-oxazole derivative |
| 5-Bromo-oxazole derivative | Vinyl boronic acid | PdCl2(dppf) | 5-Vinyl-oxazole derivative |
Beyond Suzuki-Miyaura coupling, other advanced cross-coupling methodologies have been applied to oxazole derivatives. These include Stille, Negishi, and Hiyama couplings, which utilize organotin, organozinc, and organosilicon reagents, respectively. nih.gov These reactions provide alternative routes to functionalized oxazoles and can offer different substrate scopes and functional group tolerances.
Palladium- and nickel-catalyzed reactions have been instrumental in the development of these advanced coupling methods for oxazoles. For example, Sonogashira coupling can be used to introduce alkyne moieties onto the oxazole ring. Furthermore, copper-free, Pd(II)-based catalysts have been employed for direct decarboxylative cross-coupling of azoles with various benzoic acids. beilstein-journals.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Oxazole derivatives, including structures related to this compound, can be synthesized or utilized in MCRs.
The van Leusen oxazole synthesis is a classic example of a three-component reaction that produces 5-substituted oxazoles from an aldehyde, tosylmethyl isocyanide (TosMIC), and a base. ijpsonline.comnih.govmdpi.com This reaction proceeds through a [3+2] cycloaddition. nih.govmdpi.com The versatility of this reaction allows for the construction of complex molecules containing the oxazole moiety. nih.govmdpi.com
Furthermore, oxazole-containing scaffolds can be generated through other MCRs, such as the Ugi and Passerini reactions, which are based on isocyanide chemistry. nih.gov These reactions allow for the rapid assembly of diverse molecular architectures around the oxazole core. The development of one-pot synthesis methodologies that combine MCRs with subsequent coupling reactions, such as a van Leusen–Suzuki sequence, provides a powerful approach to highly functionalized oxazole derivatives. nih.govmdpi.com
| Named Reaction | Key Reactants | Product Type |
|---|---|---|
| van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Base | 5-Substituted oxazoles |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamides |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic acid, Isocyanide | α-Acyloxy carboxamides |
Applications of Oxazol 5 Ylmethanamine Hydrochloride As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The inherent reactivity of the aminomethyl group and the potential for the oxazole (B20620) ring to participate in various transformations make Oxazol-5-ylmethanamine (B1323194) hydrochloride a prized precursor for the synthesis of intricate heterocyclic frameworks. Its ability to act as a nucleophile or to be readily converted into other functional groups allows for its incorporation into a wide array of ring systems, including fused and polycyclic structures that are often found in biologically active molecules.
Synthesis of Fused Oxazole Derivatives
While specific examples detailing the direct use of Oxazol-5-ylmethanamine hydrochloride in the synthesis of fused oxazole derivatives are not extensively documented in readily available literature, the strategic placement of the aminomethyl group at the C5 position of the oxazole ring presents a clear pathway for such transformations. The primary amine can serve as a handle for annulation reactions, where subsequent ring-closing steps would lead to the formation of bicyclic or polycyclic systems containing the oxazole moiety.
For instance, the amine functionality can be acylated or condensed with various electrophiles to introduce a side chain that can subsequently cyclize onto the oxazole ring or an adjacent position. Theoretical reaction pathways could involve intramolecular cyclizations, cycloadditions, or metal-catalyzed cross-coupling reactions to forge the new ring fused to the oxazole core. The development of synthetic methodologies to achieve these transformations would be a significant advancement in leveraging the full potential of this building block.
Incorporation into Diverse Ring Systems
The utility of this compound extends beyond the synthesis of fused oxazoles to its incorporation into a broad spectrum of other heterocyclic systems. The primary amine is a key functional group that can participate in a variety of classical and modern synthetic reactions to construct new rings.
One of the most common applications of primary amines in heterocyclic synthesis is in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines, while reaction with 1,2-dicarbonyls could yield pyrazines. The oxazole moiety would thus be appended to these newly formed rings, creating hybrid heterocyclic structures with potential for novel biological activities.
Furthermore, the amine can be a key component in multicomponent reactions (MCRs), which are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The participation of this compound in MCRs would allow for the efficient generation of diverse libraries of compounds containing the oxazol-5-ylmethylamino scaffold.
Design and Assembly of Molecular Scaffolds
The concept of molecular scaffolds is central to medicinal chemistry and materials science, where a core structure is systematically decorated with various functional groups to explore chemical space and optimize properties. This compound serves as an excellent starting point for the design and assembly of such scaffolds due to its inherent functionality and the stability of the oxazole ring.
Precursors for Advanced Organic Materials
The oxazole ring is a known component of various organic materials, including fluorescent dyes, organic light-emitting diodes (OLEDs), and polymers with specific electronic or optical properties. The aminomethyl group of this compound provides a convenient attachment point for polymerizable groups or for linking to other chromophores or electronically active moieties.
By chemically modifying the amine, for example, through acylation with acrylic acid derivatives or by converting it into an isocyanate, the oxazole unit can be incorporated into polymer backbones or as pendant groups. The resulting materials could exhibit interesting photophysical or electronic properties derived from the oxazole core, with the potential for applications in optoelectronics and sensor technology.
Building Blocks for Libraries of Compounds
In the field of drug discovery, the synthesis of large and diverse collections of small molecules, known as compound libraries, is crucial for identifying new therapeutic agents. The structure of this compound is well-suited for its use as a building block in the construction of such libraries.
The primary amine allows for a wide range of derivatization reactions, including amidation, sulfonylation, reductive amination, and urea/thiourea (B124793) formation. These reactions can be performed in a parallel or combinatorial fashion, enabling the rapid generation of a large number of analogues. Each analogue would share the common oxazol-5-ylmethanamine core but differ in the substituent attached to the nitrogen atom, providing a diverse set of molecules for biological screening.
Table 1: Potential Derivatization Reactions of this compound for Compound Library Synthesis
| Reagent Class | Reaction Type | Resulting Functional Group |
| Acyl Halides/Anhydrides | Acylation | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |
| Isocyanates/Isothiocyanates | Addition | Urea/Thiourea |
| Alkyl Halides | Alkylation | Secondary/Tertiary Amine |
Regioselective Functionalization in Complex Syntheses
The ability to selectively introduce functional groups at specific positions on a molecule is a cornerstone of modern organic synthesis. The oxazole ring itself presents multiple sites for potential functionalization, and the presence of the aminomethyl group in this compound can influence the regioselectivity of these reactions.
While the direct regioselective functionalization of the oxazole ring in this compound is not extensively reported, general principles of oxazole chemistry can be applied. The oxazole ring is an electron-rich heterocycle, with the C2 position being the most susceptible to deprotonation and subsequent reaction with electrophiles. The C4 position is also a potential site for functionalization.
The aminomethyl substituent at C5 may exert electronic or steric effects that could direct incoming reagents to a specific position on the ring. For instance, the amine could be protected and then a directed metalation strategy could be employed, where a metalating agent is directed to a specific position by the protected amine group, allowing for regioselective C-H functionalization.
Table 2: Potential Regioselective Functionalization Sites of the Oxazole Ring
| Position | Reactivity | Potential Reactions |
| C2 | Most acidic proton | Deprotonation followed by electrophilic quench |
| C4 | Less acidic than C2 | Metalation, Halogenation |
| C5 | Substituted | Not available for direct functionalization |
Further research into the regioselective reactions of this compound and its derivatives would undoubtedly expand its utility as a versatile building block in the synthesis of complex and functionally diverse molecules.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT calculations are pivotal in predicting a wide array of molecular properties by approximating the electron density of a system. For oxazole (B20620) derivatives, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G++(d,p) are commonly employed to achieve reliable results. These calculations form the basis for understanding the molecule's geometry, orbital energies, and reactivity.
The first step in a typical DFT study involves the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process identifies the most stable conformation of Oxazol-5-ylmethanamine (B1323194) hydrochloride. Conformational analysis would explore the rotational barriers around single bonds, particularly the C-C and C-N bonds of the aminomethyl side chain. This analysis is crucial for understanding how the molecule might interact with its environment, as different conformations can exhibit varying properties and biological activities. The planarity of the oxazole ring is a key feature, and DFT calculations would precisely determine the bond lengths and angles, providing a detailed three-dimensional structure. For similar heterocyclic compounds, DFT has been shown to accurately reproduce experimental structural data where available.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For oxazole derivatives, the HOMO is often localized over the electron-rich regions of the molecule, while the LUMO is distributed over areas susceptible to nucleophilic attack.
While specific values for Oxazol-5-ylmethanamine hydrochloride are not available, a representative DFT study on a similar oxazole derivative yielded the following illustrative data:
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: The data in this table is illustrative for a representative oxazole derivative and not the result of a direct study on this compound.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.
The chemical potential (μ) measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.
Global chemical hardness (η) is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated from the HOMO and LUMO energies as: η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity and higher stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
The electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is defined as: ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These descriptors, when calculated, provide a comprehensive picture of the molecule's reactivity. The following table presents illustrative values for these descriptors based on the representative FMO energies.
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.04 |
| Global Chemical Hardness (η) | 2.81 |
| Electrophilicity Index (ω) | 2.91 |
Note: The data in this table is illustrative and derived from the representative FMO energies for a similar oxazole derivative, not from a direct study on this compound.
Global and Local Reactivity Descriptors
Polarizabilitynih.gov
Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. This property is fundamental in determining a molecule's intermolecular interactions and its nonlinear optical (NLO) properties. researchgate.net Computational methods, such as DFT, are widely employed to calculate the polarizability of organic molecules. irjweb.comirjweb.com
For oxazole derivatives, theoretical calculations have shown that the polarizability can be significantly influenced by the nature and position of substituents on the oxazole ring. researchgate.net Studies on related heterocyclic compounds indicate that the presence of π-conjugated systems, like the oxazole ring, generally leads to higher polarizability values. nih.gov The aminomethyl group and the hydrochloride salt in this compound are expected to further modulate its electronic distribution and, consequently, its polarizability.
Table 1: Representative Calculated Polarizability Values for Related Heterocyclic Compounds
| Compound | Computational Method | Basis Set | Mean Polarizability (α) [a.u.] |
| Oxazole | DFT/B3LYP | 6-311++G(d,p) | Data not available in search results |
| 4,5-diphenyl-2-2 oxazole propionic acid | DFT/B3LYP | 6-311++G(d,p) | Data not available in search results |
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT/B3LYP | 6-311++G(d,p) | Data not available in search results |
Molecular Electrostatic Potential (MEP) Mappingnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. irjweb.com Green and yellow represent regions of neutral or intermediate potential. irjweb.com
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxazole ring due to the lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the aminomethyl group and the proton associated with the hydrochloride will exhibit a strong positive potential. irjweb.com This distribution of electrostatic potential is critical in understanding the molecule's intermolecular interactions, particularly its hydrogen bonding capabilities. irjweb.com
Intermolecular Interactions and Supramolecular Chemistrynih.gov
The supramolecular chemistry of this compound is governed by a variety of intermolecular interactions, which dictate its crystal packing and its behavior in solution. irjweb.com The unique structure of the oxazole moiety allows for a range of interactions including hydrogen bonds, van der Waals forces, and π-stacking. semanticscholar.org
Hydrogen bonding is a critical intermolecular force for this compound due to the presence of both hydrogen bond donors and acceptors. The protonated aminomethyl group (-CH2NH3+) is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. acs.orgaip.org The chloride anion also serves as a hydrogen bond acceptor.
Computational studies on related azole-water complexes have shown that the nitrogen atom of the ring is a more favorable hydrogen bond acceptor site than the oxygen atom. researchgate.net In the solid state, it is expected that a network of hydrogen bonds involving the aminomethyl group, the oxazole ring, and the chloride ion will be a dominant feature of the crystal structure. Intramolecular hydrogen bonds may also be possible, influencing the molecule's conformation. nih.govacs.org
The oxazole ring, being an aromatic π-system, can participate in π-π stacking interactions with other oxazole rings or other aromatic systems. nih.govmdpi.com These interactions are important in the organization of molecules in the solid state and can influence the electronic properties of the material. nih.gov
Furthermore, the presence of the positively charged aminomethyl group (cation) and the aromatic oxazole ring (π-system) within the same molecule raises the possibility of intramolecular or intermolecular cation-π interactions. Cation-π interactions are non-covalent forces between a cation and the face of a π-system, and they can play a significant role in molecular recognition and self-assembly.
Spectroscopic Property Prediction and Correlation with Experimental Datanih.gov
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the molecular structure and to gain a deeper understanding of its electronic properties. mdpi.com DFT and time-dependent DFT (TD-DFT) methods are commonly used to calculate vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govias.ac.in
For oxazole derivatives, computational studies have been successfully used to assign vibrational frequencies and to interpret NMR chemical shifts. thepharmajournal.comnih.gov By calculating the theoretical spectra of this compound, it would be possible to predict the characteristic peaks and to understand how different structural features, such as the substitution pattern on the oxazole ring, influence the spectroscopic output. researchgate.net Such theoretical predictions are invaluable in the analysis of experimental spectra and in the structural elucidation of new compounds. mdpi.com
Table 2: Computationally Predicted Spectroscopic Data for a Generic Oxazole Derivative
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values for Oxazole Ring |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | C2: >150 ppm, C4: ~125 ppm, C5: ~140 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=N stretch: ~1650 cm⁻¹, Ring stretch: ~1500-1600 cm⁻¹ |
Q & A
Q. What metadata standards are essential for sharing spectral data of this compound?
- Methodological Answer : Adopt the JCAMP-DX format for NMR/IR spectra. Annotate MS data with ionization mode (ESI+/ESI–), resolution (HRMS >10,000), and collision energies. Deposit datasets in repositories like ChemSpider or Zenodo with persistent DOIs. Reference instrument calibration protocols (e.g., NIST standards) in supplementary methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
